Octadecyl triacontanoate
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Overview
Description
Octadecyl triacontanoate is a long-chain ester compound with the molecular formula C48H96O2. It is a wax ester, which is a type of organic compound formed by the esterification of a long-chain fatty acid with a long-chain alcohol. This compound is known for its hydrophobic properties and is commonly found in natural waxes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl triacontanoate can be synthesized through the esterification reaction between octadecanol (a long-chain alcohol) and triacontanoic acid (a long-chain fatty acid). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require several hours to complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient methods such as microwave-assisted synthesis. This method can significantly reduce the reaction time while maintaining high yields. The process involves the use of microwave irradiation to heat the reactants, which accelerates the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Octadecyl triacontanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanol and triacontanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide), temperatures around 60°C to 100°C.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, temperatures around 50°C to 80°C.
Major Products Formed
Hydrolysis: Octadecanol and triacontanoic acid.
Transesterification: A different ester and alcohol, depending on the alcohol used in the reaction.
Scientific Research Applications
Octadecyl triacontanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a model compound to study the properties and behavior of long-chain esters. It is also utilized in the development of new synthetic methods and catalysts for esterification and transesterification reactions.
Biology
In biological research, this compound is used to study the interactions between long-chain esters and biological membranes. Its hydrophobic nature makes it a useful compound for investigating the properties of lipid bilayers and membrane proteins.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions and encapsulate hydrophobic drugs makes it a promising candidate for developing new drug formulations.
Industry
In industrial applications, this compound is used as a lubricant and a component in cosmetics and personal care products. Its waxy nature provides smoothness and stability to formulations, making it a valuable ingredient in various products.
Mechanism of Action
The mechanism of action of octadecyl triacontanoate involves its interaction with hydrophobic surfaces and molecules. Due to its long hydrophobic chains, it can embed itself into lipid bilayers and interact with hydrophobic regions of proteins and other molecules. This interaction can influence the stability and function of biological membranes and proteins.
Comparison with Similar Compounds
Octadecyl triacontanoate can be compared with other long-chain esters, such as octacosyl triacontanoate and hexadecyl triacontanoate. These compounds share similar hydrophobic properties and applications but differ in the length of their carbon chains.
Similar Compounds
Octacosyl triacontanoate: Similar in structure but with a slightly longer carbon chain.
Hexadecyl triacontanoate: Similar in structure but with a shorter carbon chain.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties make it a valuable tool for studying the behavior of long-chain esters and developing new materials and formulations.
Properties
CAS No. |
104932-25-4 |
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Molecular Formula |
C48H96O2 |
Molecular Weight |
705.3 g/mol |
IUPAC Name |
octadecyl triacontanoate |
InChI |
InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-48(49)50-47-45-43-41-39-37-35-33-20-18-16-14-12-10-8-6-4-2/h3-47H2,1-2H3 |
InChI Key |
OMUUHPZWWNIVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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